molecular formula C15H17NO3 B5442599 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B5442599
M. Wt: 259.30 g/mol
InChI Key: IMYUKKJOLAHMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as DMHP, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. DMHP has been a subject of scientific research due to its potential therapeutic applications and its ability to produce psychoactive effects.

Mechanism of Action

6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects by binding to the CB1 receptor, which is primarily found in the central nervous system. This binding leads to the activation of intracellular signaling pathways, which ultimately results in the modulation of neurotransmitter release. 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to increase the release of dopamine, which is a neurotransmitter that is involved in the regulation of mood and reward.
Biochemical and physiological effects:
6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been shown to have analgesic effects by modulating pain perception. Additionally, 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for use in lab experiments. It has a high affinity for the CB1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to produce robust and reproducible effects in animal models, which makes it a useful tool for studying the effects of cannabinoids in vivo. However, 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one also has limitations, including its potential for producing psychoactive effects and its potential for inducing tolerance and dependence.

Future Directions

There are several future directions for research on 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of research is the development of 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one analogs that have improved pharmacological properties, such as increased potency or selectivity for the CB1 receptor. Another area of research is the investigation of the therapeutic potential of 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one for various conditions, such as anxiety, depression, and addiction. Additionally, future research could focus on elucidating the molecular mechanisms underlying the effects of 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one on neurotransmitter release and intracellular signaling pathways.

Synthesis Methods

6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized through a multi-step process that involves the reaction of a cyclopentenone with a dimethylaminoethyl chloride. The resulting intermediate is then subjected to a series of chemical reactions that lead to the formation of 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. The synthesis of 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been studied for its potential use in the treatment of anxiety, depression, and addiction. 6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a high affinity for the CB1 receptor, which is involved in the regulation of mood, appetite, and pain perception.

properties

IUPAC Name

6-[(dimethylamino)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-16(2)8-12-13(17)7-6-10-9-4-3-5-11(9)15(18)19-14(10)12/h6-7,17H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYUKKJOLAHMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.